PROTAC ER|A Y537S degrader-1

Description

Evolution of Targeted Protein Degradation Strategies

Targeted protein degradation (TPD) has revolutionized drug discovery by offering a method to eliminate disease-causing proteins rather than just inhibiting their function. thno.orgnih.govjci.org This approach has proven particularly valuable for tackling proteins previously considered "undruggable." thno.orgjci.org The evolution of TPD includes several modalities, with PROTACs being the most advanced. thno.orgnih.gov PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.comfrontiersin.org This catalytic mechanism allows for sustained target suppression. acs.org Other TPD strategies include molecular glues, autophagy-targeting chimeras (AUTACs), and lysosome-targeting chimeras (LYTACs), each expanding the repertoire of degradable targets. thno.orgnih.gov

Significance of Estrogen Receptor Alpha (ERα) in Breast Cancer Pathogenesis

Estrogen receptor alpha (ERα) is a key driver in approximately 70-80% of breast cancers, classifying them as ER-positive. biorxiv.orgmdpi.comaacrjournals.org As a ligand-inducible transcription factor, ERα, upon binding to estrogen, stimulates the expression of genes involved in cell proliferation and growth, such as cyclin D1 and c-MYC. biorxiv.orgmdpi.comfrontiersin.orgnih.gov The expression of ERα is often elevated in precancerous lesions, suggesting its role in the early stages of tumor development. nih.gov Its central role in promoting tumor growth has made ERα a critical therapeutic target. mdpi.comnih.gov

Clinical Challenges of Endocrine Resistance and ESR1 Mutations (Y537S, D538G) in Breast Cancer

Endocrine therapies, which target the ER pathway, are a cornerstone of treatment for ER+ breast cancer. oup.comfrontiersin.orgfrontiersin.org However, a significant number of patients develop resistance to these treatments over time. mdpi.comfrontiersin.orgfrontiersin.org A primary mechanism of this acquired resistance is the emergence of mutations in the ESR1 gene, which encodes ERα. frontiersin.orgmdpi.com The most common of these are missense mutations in the ligand-binding domain, such as Y537S and D538G. frontiersin.orgmdpi.comscienceopen.comaacrjournals.org These mutations lead to a constitutively active receptor that can drive tumor growth independently of estrogen, rendering therapies like aromatase inhibitors ineffective. frontiersin.orgmdpi.comnih.gov Patients with these mutations often have a poorer prognosis. frontiersin.orgnih.gov

Overview of PROTAC ERα Y537S Degrader-1 within the Landscape of ERα-Targeting Agents

PROTAC ERα Y537S degrader-1 is a specialized molecule designed to specifically address the challenge of the Y537S mutation. medchemexpress.com It functions by hijacking the cell's own protein disposal system to eliminate the mutated ERα protein. medchemexpress.com This compound is part of a broader class of next-generation ERα-targeting agents that aim to overcome the limitations of traditional therapies. nih.govoup.comscienceopen.com This class includes oral selective ER degraders (SERDs), complete ER antagonists (CERANs), and selective ER covalent antagonists (SERCAs). nih.govscienceopen.com PROTACs like ERα Y537S degrader-1 offer the potential for more complete and sustained degradation of both wild-type and mutant ERα, representing a significant advancement in the field. frontiersin.orgresearchgate.net Preclinical studies of various ERα-targeting PROTACs have shown potent degradation of both wild-type and mutant ERα, including the Y537S and D538G variants, leading to inhibition of tumor growth. frontiersin.orgscienceopen.comexplorationpub.comexplorationpub.com

Properties

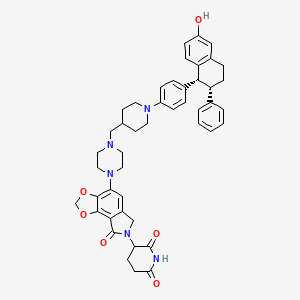

Molecular Formula |

C46H49N5O6 |

|---|---|

Molecular Weight |

767.9 g/mol |

IUPAC Name |

3-[4-[4-[[1-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-8-oxo-6H-[1,3]dioxolo[4,5-e]isoindol-7-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C46H49N5O6/c52-35-11-13-37-32(24-35)8-12-36(30-4-2-1-3-5-30)41(37)31-6-9-34(10-7-31)49-18-16-29(17-19-49)26-48-20-22-50(23-21-48)39-25-33-27-51(38-14-15-40(53)47-45(38)54)46(55)42(33)44-43(39)56-28-57-44/h1-7,9-11,13,24-25,29,36,38,41,52H,8,12,14-23,26-28H2,(H,47,53,54)/t36-,38?,41+/m1/s1 |

InChI Key |

RDRZVFBEEZKQOM-GAMGIVGNSA-N |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)O)[C@H]([C@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=C8C(=C9C(=C7)CN(C9=O)C1CCC(=O)NC1=O)OCO8 |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=C8C(=C9C(=C7)CN(C9=O)C1CCC(=O)NC1=O)OCO8 |

Origin of Product |

United States |

Molecular Design and Engineering Principles of Protac Erα Y537s Degrader 1

Heterobifunctional Architecture and Rational Design Considerations

PROTAC ERα Y537S degrader-1, like other PROTACs, possesses a heterobifunctional architecture. This means it is composed of three key components: a ligand that binds to the target protein (ERα Y537S), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. researchgate.netfrontiersin.orgmedchemexpress.comnih.gov The fundamental principle behind this design is to bring the target protein and the E3 ligase into close proximity, thereby inducing the ubiquitination of the target protein and marking it for degradation by the proteasome. nih.govnih.gov

The rational design of this PROTAC involves several critical considerations:

Target Specificity: The molecule must be designed to selectively bind to ERα, including the Y537S mutant, to avoid off-target effects.

E3 Ligase Recruitment: An appropriate E3 ligase must be chosen, and a corresponding ligand must be incorporated to effectively recruit it.

Cell Permeability and Bioavailability: The physicochemical properties of the molecule must allow it to penetrate cell membranes and reach its intracellular target.

Selection and Optimization of Estrogen Receptor Alpha (ERα) Binding Ligands

The selection of a suitable ligand for ERα is paramount to the efficacy and selectivity of the PROTAC. For PROTAC ERα Y537S degrader-1, a ligand with high affinity for both wild-type ERα and the Y537S mutant is crucial. medchemexpress.com The Y537S mutation in the ligand-binding domain of ERα can reduce the binding affinity of some existing therapies. nih.gov Therefore, the design of this PROTAC likely involved screening and optimizing ligands that can effectively bind to this altered conformation.

The chemical structure of PROTAC ERα Y537S degrader-1 includes a moiety derived from a known ERα binder. Optimization of this ligand would have focused on maximizing binding affinity and ensuring that its linkage to the rest of the PROTAC does not sterically hinder its interaction with the ERα binding pocket.

Selection and Optimization of E3 Ubiquitin Ligase Recruiting Ligands (e.g., VHL, Cereblon)

PROTACs primarily utilize ligands for two main E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN). frontiersin.orgnih.govnih.gov The choice between these and other E3 ligases depends on factors such as their expression levels in the target cells and the desired degradation kinetics. For PROTAC ERα Y537S degrader-1, the E3 ligase ligand is a crucial component that dictates which cellular machinery will be hijacked for protein degradation. medchemexpress.com

The chemical structure of PROTAC ERα Y537S degrader-1 incorporates a 2,6-Piperidinedione moiety, which is characteristic of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. The optimization of this ligand would involve ensuring high-affinity binding to CRBN and proper orientation within the ternary complex to facilitate ubiquitin transfer to the ERα substrate. nih.govmedchemexpress.com

Role of Linker Chemistry and Length in Ternary Complex Formation and Degradation Efficiency

The linker connecting the ERα-binding ligand and the E3 ligase-recruiting ligand is not merely a spacer but plays a critical role in the PROTAC's function. researchgate.netnih.govnih.gov The length, rigidity, and chemical composition of the linker are all crucial parameters that must be optimized to achieve efficient protein degradation. explorationpub.com

Key functions of the linker include:

Enabling Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow the simultaneous binding of the PROTAC to both ERα and the E3 ligase without introducing steric hindrance. explorationpub.com

Influencing Ternary Complex Stability: The chemical nature of the linker can influence the stability and conformation of the ternary complex, which in turn affects the efficiency of ubiquitination.

The specific linker used in PROTAC ERα Y537S degrader-1 would have been selected through iterative design and testing to find the optimal balance of these properties to maximize the degradation of ERα Y537S. medchemexpress.com

Mechanistic Elucidation of Protac Erα Y537s Degrader 1 Action

Induction of Ternary Complex Formation with ERα and E3 Ligase

The foundational event in the mechanism of PROTAC ERα Y537S degrader-1 is the formation of a transient ternary complex, comprising the PROTAC molecule, the target ERα protein, and a recruited E3 ubiquitin ligase. This tripartite assembly is essential for bringing the E3 ligase into close proximity with the ERα protein, which is not its natural substrate.

The PROTAC molecule acts as a molecular bridge: one end binds to the ligand-binding domain of the ERα Y537S mutant, while the other end engages an E3 ligase. The stability and conformation of this ternary complex are critical determinants of the efficiency and speed of the subsequent degradation process. Factors such as the length and composition of the linker, as well as the binding affinities of the ligands for their respective proteins, play a crucial role in optimizing the geometry of the complex for effective ubiquitin transfer. The formation of this complex is the rate-limiting step that initiates the entire degradation cascade.

Ubiquitination of Estrogen Receptor Alpha (ERα) by the Ubiquitin-Proteasome System

Once the ternary complex is successfully formed, the recruited E3 ligase is positioned to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the ERα protein. This process, known as ubiquitination, involves the covalent attachment of multiple ubiquitin proteins to lysine residues on the target protein.

The formation of a polyubiquitin chain serves as a molecular "tag," marking the ERα protein for recognition by the proteasome. The E3 ligase, brought into artificial proximity by PROTAC ERα Y537S degrader-1, effectively flags the ERα protein for destruction. This step is a clear demonstration of the PROTAC's ability to reprogram the function of an E3 ligase, directing its enzymatic activity toward a novel, disease-relevant target.

Proteasome-Mediated Degradation of Estrogen Receptor Alpha (ERα)

The polyubiquitinated ERα protein is subsequently recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome captures the tagged protein, unfolds it, and feeds it into its central proteolytic chamber.

Inside the proteasome, the ERα protein is cleaved into small peptides, effectively eliminating it from the cell. The ubiquitin tags are recycled for future use. This degradation is irreversible and results in a rapid and sustained reduction of total ERα levels within the cancer cell. By removing the protein entirely, rather than simply inhibiting its function, PROTACs can potentially overcome resistance mechanisms that arise from protein overexpression or mutations that affect inhibitor binding.

Catalytic Turnover Mechanism of PROTAC ERα Y537S Degrader-1

A key advantage of the PROTAC mechanism is its catalytic nature. After the ubiquitination and subsequent release of the ERα protein, PROTAC ERα Y537S degrader-1 dissociates from the E3 ligase. The freed PROTAC molecule is then able to bind to another ERα protein and recruit another E3 ligase, initiating a new cycle of degradation.

This ability to induce the degradation of multiple target protein molecules allows a single PROTAC molecule to have a sustained and amplified biological effect. This catalytic turnover means that potent cellular effects can be achieved at very low, sub-stoichiometric concentrations of the degrader, which can be advantageous for therapeutic applications. The cycle of ternary complex formation, ubiquitination, degradation, and PROTAC release continues until the degrader is metabolized or cleared from the cell.

Preclinical Pharmacological Characterization of Protac Erα Y537s Degrader 1

In Vitro Degradation Profile of Wild-Type and Mutant Estrogen Receptor Alpha (ERα)

ERD-148 induces the degradation of both wild-type and mutant forms of the ERα protein through the ubiquitin-proteasome pathway. nih.govresearchgate.net Its efficacy has been characterized through concentration- and time-dependent studies, as well as its activity against post-translationally modified forms of the receptor.

The potency of ERD-148 is demonstrated by its ability to induce ERα degradation at low nanomolar concentrations. In MCF-7 breast cancer cells, which express wild-type ERα, treatment with ERD-148 for 4 hours shows a clear dose-dependent reduction in ERα protein levels, with degradation beginning at concentrations as low as 3 nM and becoming nearly complete at 30 nM. researchgate.net Significant downregulation of ERα expression has been observed at concentrations of 10 nM in both wild-type MCF-7 cells and cells engineered to express the Y537S mutant. nih.gov Western blot analysis confirmed that a 24-hour treatment with 1 nM ERD-148 resulted in a marked reduction of ERα protein in MCF-7 cells. nih.govresearchgate.net

The kinetics of ERα degradation induced by ERD-148 are rapid. When MCF-7 and T47D cells were treated with 30 nM of ERD-148, a time-dependent decrease in ERα protein levels was observed via western blot analysis, demonstrating efficient and progressive elimination of the receptor over time. researchgate.net

A key feature of ERD-148 is its ability to effectively degrade both unphosphorylated and phosphorylated forms of ERα. nih.govresearchgate.netumich.edu Specifically, it has been shown to degrade ERα that is phosphorylated at the Serine-118 position (Ser-118). researchgate.net This is a significant advantage over the selective estrogen receptor degrader (SERD) fulvestrant (B1683766), which exhibits considerably reduced potency against phosphorylated ERα. nih.govresearchgate.netresearchgate.net The more complete degradation of all forms of ERα by ERD-148 contributes to its profound cellular effects. nih.govresearchgate.net

Cellular Efficacy in Estrogen Receptor Positive (ER+) Breast Cancer Models

The degradation of ERα by ERD-148 translates into effective downstream functional outcomes, including the potent inhibition of cancer cell growth and the suppression of estrogen-driven gene expression in various ER+ breast cancer models.

ERD-148 demonstrates potent anti-proliferative activity in ER-dependent breast cancer cell lines. nih.gov Its efficacy extends to cells harboring ERα mutations that confer resistance to traditional endocrine therapies. The compound inhibited the growth of wild-type MCF-7 cells as well as engineered MCF-7 cells expressing the Y537S and D538G mutations. nih.govnih.govresearchgate.net Notably, ERD-148 did not inhibit the proliferation of the ER-negative MDA-MB-231 breast cancer cell line, indicating its selective action is dependent on the presence of ERα. nih.govnih.gov

| Cell Line | ERα Status | IC50 (nM) | Reference |

|---|---|---|---|

| MCF-7 | Wild-Type | 0.8 | nih.govresearchgate.net |

| MCF-7 cY537S | Y537S Mutant | 10.5 | nih.govresearchgate.net |

| MCF-7 cD538G | D538G Mutant | 6.1 | nih.govresearchgate.net |

Consistent with its function as an ERα degrader, ERD-148 effectively suppresses the transcription of ERα-regulated genes. nih.govresearchgate.net A key target gene, Growth Regulation by Estrogen in Breast Cancer 1 (GREB1), was significantly downregulated in both parental wild-type and mutant cell lines. nih.govnih.gov This effect was observed after 24 hours of treatment with 10 nM ERD-148, demonstrating that the degradation of the ERα protein successfully ablates its transcriptional activity. nih.govresearchgate.net

Efficacy in ESR1 Mutant (Y537S, D538G) Breast Cancer Cell Lines

ERD-148 has demonstrated potent activity in breast cancer cell lines engineered to express clinically relevant ESR1 mutations, namely Y537S and D538G. These mutations are known to confer an estrogen-independent phenotype and promote resistance to standard antiestrogen (B12405530) therapies.

In preclinical assessments, ERD-148 effectively attenuated the growth of ER-dependent cells. nih.gov Its growth inhibition potency was determined in wild-type MCF-7 cells and CRISPR knock-in mutant cell lines expressing either the Y537S or D538G mutation. The half-maximal inhibitory concentration (IC50) values highlight its efficacy across these different genetic contexts. nih.gov

| Cell Line | ESR1 Status | IC50 of ERD-148 (nM) |

| MCF-7 | Wild-Type | 0.8 |

| cY537S | Y537S Mutant | 10.5 |

| cD538G | D538G Mutant | 6.1 |

Furthermore, treatment with ERD-148 led to a significant downregulation of GREB1, a well-established ER-regulated gene, in both parental and mutant cell lines, indicating effective suppression of ERα transcriptional activity. nih.gov Western blot analyses confirmed that ERD-148 treatment resulted in reduced ERα protein expression in both wild-type and mutant cells. nih.gov

Efficacy in Fulvestrant-Resistant Cell Models

A key therapeutic challenge in ER-positive breast cancer is the development of resistance to selective estrogen receptor degraders (SERDs) like fulvestrant. Preclinical studies indicate that ERD-148 is effective in degrading ERα in fulvestrant-resistant cells. researchgate.net This suggests that its distinct mechanism of action, which involves hijacking the ubiquitin-proteasome system to directly eliminate the ERα protein, may be able to overcome the resistance mechanisms that limit the efficacy of SERDs. researchgate.net ERD-148 has been shown to degrade not only unphosphorylated ERα but also the phosphorylated form of the receptor, which is a limitation for fulvestrant. researchgate.net This more complete degradation of both forms of ERα by ERD-148 translates into a greater maximal inhibition of cell growth. researchgate.net

In Vivo Antitumor Activity in Preclinical Models

Specific in vivo data regarding the efficacy of ERD-148 in xenograft and patient-derived xenograft (PDX) models, including detailed tumor growth inhibition (TGI) and regression analyses, are not extensively available in the public domain. While the in vitro data are promising, further in vivo studies are necessary to fully characterize the antitumor activity of this specific compound. For context, other oral ER PROTACs, such as ERD-3111, have shown tumor regression and complete tumor growth inhibition in wild-type and ESR1 mutated MCF-7 xenograft models. umich.edu

Detailed in vivo studies quantifying the extent of ERα degradation in xenograft or PDX tumors following treatment with ERD-148 are not currently available in published literature.

Specific data on tumor growth inhibition and regression in preclinical models treated with ERD-148 have not been publicly reported.

In vitro studies have established that ERD-148 exhibits comparable potency to fulvestrant in inhibiting the growth of ER-positive breast cancer cells. nih.gov A key advantage of ERD-148 is its ability to induce a more complete degradation of the ERα protein, including phosphorylated forms that fulvestrant is less effective against. researchgate.net This superior degradation profile suggests a potential for greater and more sustained antitumor activity in vivo compared to SERDs. However, direct comparative in vivo efficacy studies between ERD-148 and SERDs have not been detailed in the available literature.

Preclinical Pharmacokinetics and Pharmacodynamics

Detailed preclinical pharmacokinetic and pharmacodynamic data for ERD-148 are not available in the public scientific literature. The development of orally bioavailable PROTACs is a significant challenge due to their larger molecular size and complex physicochemical properties. umich.edu The successful clinical development of other oral ER PROTACs like ARV-471 (vepdegestrant) indicates that achieving favorable pharmacokinetic profiles for this class of molecules is feasible. umich.eduaacrjournals.org However, specific parameters for ERD-148, such as its oral bioavailability, plasma concentration, and half-life in preclinical models, have not been reported.

Specificity and Selectivity Profile of Protac Erα Y537s Degrader 1

On-Target Degradation of Estrogen Receptor Alpha (ERα)

PROTAC ERα Y537S degrader-1 is engineered to induce the rapid and efficient degradation of the ERα protein, including the constitutively active Y537S mutant. This is achieved through its bifunctional nature, simultaneously binding to ERα and an E3 ubiquitin ligase, thereby tagging the receptor for proteasomal degradation. nih.govyoutube.com

Studies on potent PROTAC ERα degraders, such as ERD-148, have demonstrated significant downregulation of ERα expression in breast cancer cell lines. nih.govresearchgate.net This degradation occurs in both wild-type and mutant ERα-expressing cells. For instance, ERD-148 has been shown to effectively inhibit the growth of ER-positive breast cancer cells by downregulating ERα. nih.gov In MCF-7 cells, which express wild-type ERα, ERD-148 exhibited an IC50 value of 0.8 nM. nih.govresearchgate.net The compound also demonstrated potent activity against cells expressing the Y537S mutant, with an IC50 of 10.5 nM. nih.govresearchgate.net

Another notable PROTAC ERα degrader, ARV-471 (vepdegestrant), has also shown robust degradation of both wild-type and clinically relevant ESR1 mutants, including Y537S. frontiersin.orgillinois.edu This leads to the inhibition of cell proliferation in ER-dependent cell lines. frontiersin.org The potent on-target activity of these degraders highlights their potential to overcome resistance mechanisms associated with ERα mutations. marinbio.com

The degradation of ERα by these PROTACs has a direct impact on the expression of estrogen-regulated genes. For example, treatment with ERD-148 resulted in the significant downregulation of the ER-regulated gene, GREB1, in both parental and mutant cell lines. nih.gov This confirms that the degradation of the ERα protein effectively shuts down its transcriptional activity.

| Compound | Cell Line | ERα Status | IC50 (nM) |

|---|---|---|---|

| ERD-148 | MCF-7 | Wild-Type | 0.8 |

| ERD-148 | cY537S | Y537S Mutant | 10.5 |

| ERD-148 | cD538G | D538G Mutant | 6.1 |

Evaluation of Off-Target Protein Degradation

A critical aspect of any targeted therapy is its selectivity and the avoidance of unintended effects on other proteins. PROTAC ERα degraders have been designed for high selectivity towards ERα.

Research on ERD-148 has indicated marginal non-specific toxicity. nih.gov Studies have shown that the growth of ER-negative, estrogen-independent breast cancer cell lines, such as MDA-MB-231, was not inhibited by ERD-148 at concentrations that were effective against ER-positive cells. nih.gov This suggests a high degree of selectivity for ERα-dependent pathways.

Furthermore, a proteomics-based analysis of ARV-471 in MCF-7 cells revealed that the most significantly decreased protein was, as intended, ERα (encoded by the ESR1 gene). nih.gov This provides strong evidence for the high selectivity of the degrader, with minimal impact on the broader proteome. nih.gov The study also noted a decrease in the progesterone (B1679170) receptor (PGR), which is an expected downstream consequence of ERα degradation as PGR is an ER-responsive gene. nih.gov

| Cell Line | ERα Status | Effect of ERD-148 |

|---|---|---|

| MCF-7 | Positive | Growth Inhibition |

| cY537S | Positive (Mutant) | Growth Inhibition |

| MDA-MB-231 | Negative | No Growth Inhibition |

Impact on Other Nuclear Receptors and Signaling Pathways

The specificity of PROTAC ERα Y537S degrader-1 extends to its limited impact on other nuclear receptors and signaling pathways not directly regulated by ERα. The design of these molecules, with a ligand highly specific for ERα, minimizes the likelihood of binding to and degrading other nuclear receptors.

The primary mechanism of action of PROTAC ERα degraders is the targeted degradation of ERα, which in turn suppresses ER-mediated signaling. frontiersin.org This targeted approach is distinct from broader-acting therapies that might have more widespread effects on cellular signaling. The available data suggests that the effects of these degraders are predominantly channeled through the ERα pathway. The antiproliferative effects of ERD-148, for example, were shown to be a direct result of ERα antagonism. researchgate.net

While comprehensive studies detailing the effects on the entire spectrum of nuclear receptors are not extensively available for every specific degrader, the high selectivity observed in proteomic and cell-based assays strongly suggests that the impact on other nuclear receptors and their signaling pathways is minimal. nih.govnih.gov The focused degradation of ERα remains the central and most significant molecular event following treatment with these PROTACs.

Mechanisms of Resistance to Protac Erα Y537s Degrader 1

Acquired Resistance Pathways in Preclinical Models

Preclinical models, primarily involving the long-term exposure of ER-positive breast cancer cell lines like MCF7 to ERα PROTACs, have been instrumental in identifying acquired resistance pathways. A predominant theme emerging from these studies is the shift from an ER-dependent to an ER-independent state for cell survival and proliferation. aacrjournals.orgnih.gov

Key resistance pathways identified include:

Upregulation of Receptor Tyrosine Kinase (RTK) Signaling: A primary mechanism of acquired resistance involves the activation of bypass signaling pathways. nih.gov Studies on vepdegestrant (ARV-471), a potent ERα degrader effective against Y537S mutants, have shown that resistant cells exhibit increased expression and signaling of the HER family of receptors (EGFR, HER2, HER3) and the MAPK/AKT pathway. arvinasmedical.comsemanticscholar.org This suggests that the cancer cells develop alternative growth and survival signals to compensate for the loss of ERα signaling.

Activation of MAPK and PI3K Pathways: In resistant cell lines, there is an observed upregulation of pathways associated with Ras/MAPK and PI3K. aacrjournals.orgresearchgate.net The loss of tumor suppressors like PTEN and NF2, which negatively regulate the PI3K and MAPK pathways respectively, has been identified as a potential mechanism of resistance through CRISPR/Cas9 knockout screens. aacrjournals.orgresearchgate.net

ERα-Independent Phenotype: A crucial outcome of long-term PROTAC treatment in these models is the development of an ER-independent state. aacrjournals.org The resistant cells downregulate ER protein expression and associated signaling, indicating they no longer rely on the ER pathway for their growth. nih.govarvinasmedical.com This shift is a significant hurdle, as the primary target of the therapy is no longer a key driver of the cancer.

Table 1: Acquired Resistance Pathways in Preclinical Models

| Resistance Pathway | Key Mediators | Preclinical Model | Finding |

|---|---|---|---|

| Bypass Signaling Activation | HER family (EGFR, HER2, HER3), MAPK/AKT | ARV-471-resistant MCF7 cells | Upregulation of HER family and MAPK/AKT signaling pathways. arvinasmedical.comsemanticscholar.org |

| ER-Independent Growth | Downregulation of ERα | Long-term exposure (LTE)-ARV471 cells | Resistant cells show decreased ER expression and rely on alternative pathways like Ras/MAPK. aacrjournals.orgnih.gov |

| Loss of Tumor Suppressors | PTEN, NF2 | CRISPR/Cas9 screens in ER+ cell lines | Loss of PTEN and NF2, leading to PI3K and MAPK activation, confers resistance. aacrjournals.orgresearchgate.net |

Structural and Molecular Alterations Conferring Resistance

Acquired resistance is driven by specific molecular and structural changes within the cancer cells that either prevent the PROTAC from functioning or render its action irrelevant.

Downregulation or Loss of ERα Expression: The most direct way for a cancer cell to resist an ERα-targeting PROTAC is to reduce or eliminate the target protein itself. nih.gov In preclinical models of acquired resistance to ARV-471, a significant decrease in ERα protein expression was observed. aacrjournals.orgarvinasmedical.com When the target is no longer present, the PROTAC has nothing to bind to and cannot exert its effect.

Genomic Alterations in Bypass Pathways: While mutations in the ESR1 gene (encoding ERα) are a common mechanism of resistance to traditional endocrine therapies, they have not been observed as a primary driver of resistance to ERα PROTACs in preclinical studies. nih.govarvinasmedical.com Instead, genomic alterations in other signaling pathways emerge. For instance, a copy number gain in the NRAS gene, a key component of the MAPK pathway, was identified in an ARV-471-resistant cell line. arvinasmedical.comsemanticscholar.org Overexpression of NRAS and EGFR was shown to confer resistance to the PROTAC in vitro. arvinasmedical.com

Alterations in the E3 Ligase Machinery: Since PROTACs depend on hijacking an E3 ubiquitin ligase to function, alterations in this machinery can be a source of resistance. aacrjournals.orgresearchgate.net Genomic alterations that compromise core components of the recruited E3 ligase complex (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]) can prevent the PROTAC from inducing protein degradation. aacrjournals.orgsigmaaldrich.com While loss of CRBN has been identified as a potential resistance mechanism in CRISPR screens, it was not detected in studies where MCF7 cells acquired resistance to the CRBN-based PROTAC ARV-471 through long-term exposure. aacrjournals.orgarvinasmedical.com Interestingly, CRBN knockout in ER-positive breast cancer cells prevented ER degradation but did not confer resistance to ARV-471's anti-proliferative effects, suggesting the molecule retains ER antagonist activity independent of its degradation function. arvinasmedical.com

Table 2: Key Molecular Alterations Conferring Resistance

| Alteration Type | Specific Change | Consequence |

|---|---|---|

| Target Protein | Downregulation/loss of ERα expression | Loss of PROTAC target, rendering the drug ineffective. aacrjournals.orgnih.gov |

| Signaling Pathways | NRAS copy number gain, EGFR overexpression | Activation of bypass pathways (MAPK) to drive growth independently of ERα. arvinasmedical.comsemanticscholar.org |

| E3 Ligase Complex | Loss of CRBN (potential mechanism) | Prevents PROTAC-mediated ubiquitination and degradation of the target. aacrjournals.orgresearchgate.net |

Strategies to Overcome or Mitigate Resistance Mechanisms

Understanding the pathways of resistance allows for the rational design of strategies to overcome or prevent it.

Combination Therapies: The most immediate strategy to combat resistance driven by bypass pathway activation is to combine the ERα PROTAC with inhibitors of those pathways. nih.govaacrjournals.org Preclinical data show that ARV-471-resistant cells with HER pathway upregulation are sensitive to EGFR and pan-HER inhibitors. arvinasmedical.com This suggests that a combination of an ERα degrader with inhibitors of the MAPK pathway (e.g., MEK or ERK inhibitors) could be an effective treatment for resistant tumors. arvinasmedical.com

Targeting Alternative Protein Domains: Current ERα PROTACs predominantly target the ligand-binding domain (LBD) of the receptor. acs.org Mutations in the LBD are a known cause of resistance to conventional endocrine therapies. acs.orgnih.gov To circumvent potential resistance mechanisms involving the LBD, novel PROTACs are being developed that target the DNA-binding domain (DBD) of ERα instead. nih.govrsc.org An "ERE-PROTAC," which uses the natural DNA-binding sequence for ERα to recruit the receptor, has been shown to effectively degrade ERα, offering a potential strategy to overcome resistance caused by LBD alterations. nih.govrsc.org

Utilizing Different E3 Ligases: Resistance to a PROTAC that utilizes a specific E3 ligase (e.g., CRBN) can potentially be overcome by using a different PROTAC that recruits an alternative E3 ligase, such as VHL. aacrjournals.org Diversifying the E3 ligase recruiters used in PROTAC design is a key strategy for addressing potential resistance due to mutations or downregulation of a specific ligase. rsc.org

Structure Activity Relationship Sar Studies and Analog Development

Impact of E3 Ligase Ligand Modifications on Activity

The choice of the E3 ligase ligand is a critical determinant of a PROTAC's degradation efficiency and cellular activity. For PROTACs targeting ERα, including the Y537S mutant, ligands for both the von Hippel-Lindau (VHL) and cereblon (CRBN) E3 ligases have been extensively investigated.

Further optimization of the E3 ligase ligand can also enhance the degrader's properties. For instance, modifications to the CRBN E3 ligase ligand have been shown to improve the degradation activity of ERα degraders. The development of next-generation degraders, such as ARV-471, involved the optimization of the CRBN ligand to achieve superior degradation potency.

The following table summarizes the impact of different E3 ligase ligands on the degradation of ERα, based on findings from various studies on ERα PROTACs.

| E3 Ligase Ligand | Target Protein | Observed Effect on Degradation |

| VHL | ERα | Significant degradation observed in several studies. |

| CRBN | ERα | Variable efficacy; in some cases, no obvious degradation was observed, while in others, optimization led to potent degraders. |

Influence of Linker Length and Composition on Ternary Complex Formation and Degradation

The linker connecting the target-binding ligand and the E3 ligase ligand plays a crucial role in the formation of a stable and productive ternary complex (ERα-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein. Both the length and the chemical composition of the linker have been shown to significantly impact the efficacy of ERα PROTACs.

Systematic studies on ERα-targeting PROTACs have demonstrated a clear relationship between linker length and degradation activity. Research by Cyrus and colleagues revealed that for a series of ERα PROTACs, a linker length of 16 atoms was optimal for achieving the most effective degradation. Linkers that were either shorter or longer than this optimal length resulted in reduced degradation efficiency. This "hook effect" underscores the importance of a precisely tailored linker that allows for the proper orientation and proximity of the ERα and the E3 ligase within the ternary complex.

The composition of the linker is also a key factor. The inclusion of polyethylene (B3416737) glycol (PEG) units in the linker is a common strategy to improve solubility and pharmacokinetic properties. However, the presence and length of these PEG chains can also influence the conformational flexibility of the PROTAC and its ability to induce a productive ternary complex.

The table below illustrates the effect of linker length on the degradation of ERα from a representative study.

| Linker Length (atoms) | ERα Degradation Efficiency |

| 9 | Moderate |

| 12 | High |

| 16 | Optimal |

| 19 | Moderate |

| 21 | Low |

Rational Design of Next-Generation PROTAC ERα Degraders with Enhanced Properties

The insights gained from SAR studies have paved the way for the rational design of next-generation PROTAC ERα degraders with improved potency, selectivity, and drug-like properties. A key aspect of this rational design is the computational modeling of the ternary complex. These models can help predict how modifications to the linker and E3 ligase ligand will affect the stability and geometry of the complex, thereby guiding the synthesis of more effective degraders.

The development of orally bioavailable PROTACs has been a major focus. This often involves a multi-parameter optimization process, considering not only degradation potency but also physicochemical properties such as solubility and membrane permeability. The design of degraders like ARV-471, an orally bioavailable ERα degrader, exemplifies this approach, where optimization of the ERα ligand, the linker, and the CRBN E3 ligase ligand were all crucial for its clinical success.

Furthermore, the rational design of next-generation degraders also involves exploring novel E3 ligase ligands and innovative linker strategies. The goal is to expand the toolbox of PROTAC components to overcome potential resistance mechanisms and to fine-tune the pharmacological profile of the degraders. By leveraging a deep understanding of the structure-activity relationships, researchers continue to develop more effective PROTACs for the treatment of ERα-driven cancers, including those harboring the Y537S mutation.

Combination Therapeutic Approaches with Protac Erα Y537s Degrader 1 Preclinical

Synergy with CDK4/6 Inhibitors

Preclinical evidence demonstrates that combining ERα degradation using a PROTAC with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors results in robust and often synergistic anti-tumor activity in ER-positive breast cancer models, including those with the ESR1 Y537S mutation. nih.govresearchgate.net The PROTAC ER degrader vepdegestrant (ARV-471), for instance, has shown significant efficacy when combined with CDK4/6 inhibitors such as palbociclib (B1678290), abemaciclib (B560072), and ribociclib. nih.govresearchgate.netaacrjournals.org

In a patient-derived xenograft (PDX) model harboring the ERα Y537S mutation (ST941/HI), which is resistant to palbociclib, vepdegestrant as a single agent induced significant tumor growth inhibition. nih.govresearchgate.net The combination of this PROTAC degrader with palbociclib led to robust tumor regressions. nih.govaacrjournals.org This suggests that potent ERα degradation can restore sensitivity to CDK4/6 inhibition in models that have developed resistance. nih.gov Another oral selective estrogen receptor degrader (SERD), TFX06, also demonstrated synergistic activity when combined with palbociclib in a MCF-7 cell line-derived xenograft model. aacrjournals.org Similarly, the oral SERD LY3484356 has shown synergy or additivity in combination with the CDK4/6 inhibitor abemaciclib in various ER+ breast cancer models in vivo. aacrjournals.org

These findings highlight a strong preclinical basis for the combination of potent ERα degraders with CDK4/6 inhibitors to achieve superior efficacy in ER+, ESR1-mutant breast cancer.

| PROTAC / Degrader | Combination Agent (CDK4/6 Inhibitor) | Preclinical Model | Observed Outcome | Source |

|---|---|---|---|---|

| Vepdegestrant (ARV-471) | Palbociclib | ST941/HI/PBR (ER Y537S PDX, Palbociclib-Resistant) | Tumor regression (102% TGI) | nih.govresearchgate.netaacrjournals.org |

| Vepdegestrant (ARV-471) | Abemaciclib | ER+ Preclinical Models | Robust tumor regressions | nih.govaacrjournals.org |

| Vepdegestrant (ARV-471) | Ribociclib | ER+ Preclinical Models | Robust tumor regressions | nih.govaacrjournals.org |

| TFX06 (Oral SERD) | Palbociclib | MCF-7 CDX Model | Synergistic Activity | aacrjournals.org |

| LY3484356 (Oral SERD) | Abemaciclib | ER+ Xenograft/PDX Models | Synergy or Additivity | aacrjournals.org |

Synergy with PI3K/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway is another critical signaling cascade that is frequently dysregulated in ER-positive breast cancer and implicated in endocrine therapy resistance. nih.govfrontiersin.org Preclinical studies have shown that combining a PROTAC ERα degrader with inhibitors targeting this pathway can lead to enhanced tumor growth inhibition. nih.govaacrjournals.org

Vepdegestrant (ARV-471) has demonstrated robust tumor regressions when combined with the mTOR inhibitor everolimus (B549166) and the PI3K inhibitors alpelisib (B612111) and inavolisib in preclinical models. nih.govresearchgate.netaacrjournals.org The combination of fulvestrant (B1683766), a SERD, with everolimus in an MCF7-Y537S xenograft model resulted in a 76% tumor growth inhibition (TGI), suggesting an additive effect. nih.gov The oral SERD LY3484356 also showed synergistic or additive effects when combined with everolimus or the PIK3CA inhibitor alpelisib in ER+ breast cancer cell lines and xenograft models. aacrjournals.org

These results underscore the therapeutic potential of dual inhibition of the ER and PI3K/mTOR pathways, particularly in tumors with co-occurring ESR1 and PIK3CA mutations.

| PROTAC / Degrader | Combination Agent (PI3K/mTOR Inhibitor) | Preclinical Model | Observed Outcome | Source |

|---|---|---|---|---|

| Vepdegestrant (ARV-471) | Everolimus (mTOR inhibitor) | ER+ Preclinical Models | Robust tumor regressions | nih.govaacrjournals.org |

| Vepdegestrant (ARV-471) | Alpelisib (PI3K inhibitor) | ER+ Preclinical Models | Robust tumor regressions | nih.govaacrjournals.org |

| Vepdegestrant (ARV-471) | Inavolisib (PI3K inhibitor) | ER+ Preclinical Models | Robust tumor regressions | nih.govaacrjournals.org |

| LY3484356 (Oral SERD) | Everolimus (mTOR inhibitor) | ER+ Cell Lines/Xenograft Models | Synergy or Additivity | aacrjournals.org |

| LY3484356 (Oral SERD) | Alpelisib (PI3K inhibitor) | ER+ Cell Lines/Xenograft Models | Synergy or Additivity | aacrjournals.org |

Rationales for Combination Strategies in Preclinical Models

The strong synergistic or additive effects observed with these combination therapies are grounded in the intricate molecular crosstalk between the ER signaling pathway and other cell growth and survival pathways. nih.govnih.gov

Rationale for Combining with CDK4/6 Inhibitors: The ER acts as a transcription factor that promotes the expression of genes essential for cell cycle progression from the G1 to S phase, a process controlled by CDK4/6. nih.gov In ER-positive breast cancer, ER signaling directly drives the cell cycle. Therefore, a dual blockade strategy that both eliminates the primary driver of proliferation (via ER degradation) and directly halts the cell cycle machinery (via CDK4/6 inhibition) offers a potent, two-pronged attack on tumor growth. nih.gov This combination can be effective even in tumors with acquired resistance to endocrine therapy alone, as potent ER degradation can reduce the signaling that might otherwise bypass CDK4/6 inhibition. nih.govmdpi.com

Rationale for Combining with PI3K/mTOR Pathway Inhibitors: There is extensive bidirectional crosstalk between the ER and PI3K/mTOR signaling pathways. nih.govnih.gov Activation of the PI3K pathway can lead to phosphorylation and ligand-independent activation of ERα, contributing to endocrine resistance. nih.gov Conversely, inhibition of the PI3K/mTOR pathway can lead to a compensatory upregulation of ERα expression and signaling. nih.gov This feedback loop provides a clear rationale for co-targeting both pathways. By simultaneously degrading the ER protein with a PROTAC and inhibiting the PI3K/mTOR pathway, it is possible to prevent this compensatory signaling, leading to a more profound and durable anti-tumor response. nih.govfrontiersin.org This is particularly relevant for the significant subset of ER-positive breast cancers that also harbor activating mutations in PIK3CA, the gene encoding a catalytic subunit of PI3K. nih.gov

Future Research Directions and Therapeutic Implications

Expanding the Scope of ERα Degradation for Broader Cancer Contexts

The success of ERα-targeting PROTACs in breast cancer models opens avenues for their application in a wider range of malignancies. While ERα is a primary driver in approximately 70% of breast cancers, its role in other cancers presents an opportunity for therapeutic expansion. marinbio.comnih.gov The development of potent ERα degraders could be beneficial in other gynecological cancers where ERα signaling is implicated, such as certain types of ovarian and endometrial cancers.

Furthermore, the PROTAC technology itself offers advantages that can be applied across oncology. researchgate.net Unlike traditional inhibitors that only block a protein's function, PROTACs achieve complete elimination of the target protein. marinbio.com This approach can be particularly effective against scaffolding proteins or targets that lack a defined enzymatic active site. marinbio.com The development of ERα degraders provides a proof-of-concept that can be adapted to target other nuclear hormone receptors or oncogenic drivers in different cancer contexts, potentially addressing hard-to-target proteins and overcoming resistance mechanisms that plague conventional therapies. marinbio.comnih.gov

Addressing Unmet Needs in Endocrine-Resistant Breast Cancer

A significant challenge in treating ER-positive (ER+) breast cancer is the development of endocrine resistance. nih.gov This resistance is frequently driven by mutations in the ESR1 gene, which encodes ERα. nih.gov The Y537S mutation, located in the ligand-binding domain, is one of the most common alterations, occurring in up to 40-50% of patients who have received prior endocrine therapy. marinbio.comnih.gov This mutation leads to constitutive, ligand-independent activation of the receptor, rendering therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs) less effective. marinbio.comnih.gov

PROTACs have emerged as a highly promising strategy to overcome this resistance. nih.gov By inducing the degradation of the entire ERα protein, they can eliminate both wild-type and mutant forms of the receptor. nih.govprotacerdegraders.com Several ERα-targeting PROTACs have demonstrated potent activity against cell lines harboring clinically relevant ESR1 mutations, including Y537S and D538G. researchgate.netnih.gov For instance, the oral PROTAC degrader vepdegestrant (ARV-471) has shown robust ER degradation and significant tumor growth inhibition in preclinical models with the Y537S mutation, outperforming the selective estrogen receptor degrader (SERD) fulvestrant (B1683766). marinbio.comnih.gov

Clinical data further supports this potential. In the VERITAC-2 phase 3 trial, vepdegestrant significantly improved progression-free survival compared to fulvestrant in patients with ER+, HER2- advanced breast cancer harboring ESR1 mutations. marinbio.com Another PROTAC, AC699, showed a clinical benefit rate of 83% in patients with ESR1 mutations in a phase 1 study. nih.gov This demonstrates the capacity of PROTACs to address the significant unmet need of endocrine resistance driven by ESR1 mutations. onclive.com

Table 1: Activity of ERα PROTACs in Wild-Type and Mutant Breast Cancer Cell Lines

| Compound | Target Cell Line | Measurement | Value |

| ERD-148 | MCF-7 (Wild-Type ERα) | IC50 | 0.8 nM researchgate.net |

| cY537S (Mutant ERα) | IC50 | 10.5 nM researchgate.net | |

| cD538G (Mutant ERα) | IC50 | 6.1 nM researchgate.net | |

| ARV-471 | Breast Cancer Cell Lines | DC50 | ~1.8 nM nih.gov |

| ERD-3111 | Breast Cancer Cell Lines | DC50 | 0.5 nM nih.gov |

| ERD-4001 | Breast Cancer Cell Lines | DC50 | 0.05 nM nih.gov |

| AC0682 | Wild-Type and Y537S/D538G MCF-7 | DC50 | Sub-nanomolar nih.gov |

IC50: Half maximal inhibitory concentration. DC50: Half maximal degradation concentration.

Development of Novel PROTAC Platforms and E3 Ligase Recruitment Strategies

The modular nature of PROTACs allows for extensive chemical optimization and the development of novel platforms. researchgate.net A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker. researchgate.netmedchemexpress.com Research into ERα degraders has explored various combinations of these components to improve potency, selectivity, and oral bioavailability. umich.edu

Early ERα PROTACs utilized ligands for the von Hippel-Lindau (VHL) E3 ligase. nih.govnih.gov However, many next-generation oral ERα degraders, such as vepdegestrant (ARV-471), recruit the cereblon (CRBN) E3 ligase. nih.govnih.govnih.gov The discovery of new, highly potent CRBN ligands has been instrumental in developing orally efficacious ERα PROTACs like ERD-3111. nih.govumich.edu

A particularly innovative strategy involves shifting the targeting paradigm away from the ligand-binding domain (LBD), where resistance mutations like Y537S occur. nih.gov Researchers have developed a nucleic acid-based PROTAC, termed ERE-PROTAC, which targets the DNA-binding domain (DBD) of ERα. nih.gov This novel construct uses an estrogen response element (ERE)—the natural DNA sequence that ERα binds to—to recruit the receptor, and a small molecule to recruit the VHL E3 ligase. nih.gov This approach was shown to efficiently and reversibly degrade ERα in breast cancer cells, presenting a potential strategy to circumvent LBD-mediated drug resistance entirely. nih.gov

Table 2: Comparison of ERα PROTAC Platforms

| Platform | Target Domain | E3 Ligase Recruited | Key Feature |

| Small Molecule PROTACs (e.g., ARV-471, ERD-3111) | Ligand-Binding Domain (LBD) nih.govumich.edu | Cereblon (CRBN) nih.govumich.edu | Orally bioavailable; potent against wild-type and mutant ERα. umich.edu |

| Peptide-based PROTACs | Ligand-Binding Domain (LBD) nih.gov | Von Hippel-Lindau (VHL) nih.gov | Early-stage platform demonstrating proof-of-concept for ERα degradation. nih.gov |

| ERE-PROTAC | DNA-Binding Domain (DBD) nih.gov | Von Hippel-Lindau (VHL) nih.gov | Novel nucleic acid-based platform; designed to overcome LBD mutations. nih.gov |

Opportunities for Chemical Biology Tools and Probe Development

Beyond their therapeutic potential, PROTACs serve as powerful chemical biology tools for studying protein function. nih.gov Because they induce rapid, reversible, and controllable protein knockdown, they offer a "chemical knockout" method that complements traditional genetic techniques like CRISPR or RNAi. nih.gov This approach can circumvent issues such as genetic compensation or embryonic lethality that can occur with gene editing. nih.gov

An ERα-targeting PROTAC has been successfully used as a chemical tool to investigate the role of ERα in non-cancer contexts, such as menopausal arthritis. nih.gov By degrading ERα in a rat model, researchers were able to study the downstream effects on cartilage metabolism, demonstrating that ERα is a crucial factor in maintaining cartilage health. nih.gov This highlights the utility of ERα PROTACs as probes to dissect the complex biology of estrogen signaling in various physiological and pathological processes. The ability to achieve systemic protein knockdown in vivo provides a valuable method for functional genomics and target validation in a wide range of biological research. nih.gov

Q & A

Q. What is the structural composition of PROTAC ERα Y537S degrader-1, and how does it enable targeted degradation of the Y537S mutant ERα?

PROTAC ERα Y537S degrader-1 comprises three components:

- A ubiquitin E3 ligase-binding moiety (e.g., VHL ligand) to recruit the cellular degradation machinery.

- A linker that connects the ligase-binding and target-binding domains.

- A target protein-binding moiety (e.g., ERα Y537S-specific ligand) for selective binding to the mutant receptor . The compound facilitates ubiquitination and subsequent proteasomal degradation of ERα Y537S by bridging the mutant receptor and the E3 ligase complex. This mechanism overcomes resistance caused by ESR1 mutations in breast cancer models .

Q. How does PROTAC ERα Y537S degrader-1 differ mechanistically from selective estrogen receptor degraders (SERDs) like fulvestrant?

Unlike SERDs, which primarily antagonize ERα and induce conformational changes leading to receptor degradation, PROTAC ERα Y537S degrader-1 directly ubiquitinates ERα Y537S, enabling proteasomal degradation. This results in more complete and sustained ERα suppression. For example, PROTACs like ARV-471 (vepdegestrant) achieve ≥90% ERα degradation in vivo, compared to fulvestrant’s 63–65% . This enhanced degradation correlates with superior tumor growth inhibition in preclinical models .

Advanced Research Questions

Q. What experimental models are recommended to validate the mutant-specific degradation efficacy of PROTAC ERα Y537S degrader-1?

- CRISPR-engineered cell lines : Generate MCF-7 cells harboring ESR1 Y537S/D538G mutations to test degradation specificity. Western blotting or immunofluorescence can quantify ERα levels post-treatment .

- Patient-derived xenografts (PDXs) : Use PDX models with ERα Y537S mutations to evaluate in vivo efficacy. Measure tumor regression and ERα protein levels in treated vs. control groups .

- Transcriptomic profiling : Assess downregulation of ER-regulated genes (e.g., GREB1) to confirm functional target engagement .

Q. How do structural modifications in PROTAC ERα degraders influence potency against ESR1 mutations?

- Linker optimization : Hydrophobic alkyl linkers (e.g., in ERD-148) enhance cellular permeability and degradation efficiency compared to ether-containing linkers (e.g., ERD-308). This difference impacts DC50 values (half-maximal degradation concentration) in mutant cell lines .

- E3 ligase selection : CRBN-based PROTACs (e.g., ERD-3111) exhibit oral bioavailability and robust tumor regression in ESR1-mutant xenografts, while VHL-based degraders (e.g., ERD-308) show sub-nanomolar DC50 values in vitro .

- Mutant-specific binding : X-ray crystallography of ligand-receptor complexes (e.g., T6I-29 bound to Y537S ERα) reveals structural adaptations that improve binding affinity and degradation specificity .

Q. What strategies can resolve contradictions in degradation efficacy between in vitro and in vivo models for PROTAC ERα Y537S degrader-1?

- Pharmacokinetic (PK) profiling : Measure plasma/tissue concentrations to ensure adequate drug exposure. For example, ARV-471’s oral bioavailability enables sustained ERα degradation in tumors .

- Combination therapies : Pair PROTACs with CDK4/6 inhibitors (e.g., palbociclib) to overcome compensatory pathways. Preclinical data show synergistic tumor regression in CDK4/6 inhibitor-resistant models .

- Biomarker validation : Use ERα PET tracers (e.g., ER176) to non-invasively monitor target engagement and degradation in real-time .

Methodological Resources

- PROTAC-DB 3.0 : A curated database for PROTAC structures, target proteins, and activity data. Use it to compare linker/E3 ligase configurations and SAR trends .

- CRISPR mutagenesis : Validate ESR1 mutations via Sanger sequencing and functional assays (e.g., estrogen-independent growth in Y537S models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.